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Compound of Interest

Compound Name: GSK2656157

Cat. No.: B612095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical
properties of GSK2656157, a potent and selective inhibitor of the Protein kinase R (PKR)-like
endoplasmic reticulum kinase (PERK). The information is curated for researchers, scientists,
and professionals involved in drug development, with a focus on quantitative data, detailed
experimental methodologies, and visual representations of key biological pathways and
workflows.

Core Biochemical Properties

GSK2656157 is a synthetic, cell-permeable small molecule that acts as an ATP-competitive
inhibitor of PERK.[1][2][3] Its high affinity and selectivity for PERK make it a valuable tool for
studying the unfolded protein response (UPR) and its role in various diseases.

Mechanism of Action

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded
proteins, activates three key signaling pathways, one of which is mediated by PERK.[4] Upon
activation, PERK autophosphorylates and then phosphorylates the a-subunit of eukaryotic
initiation factor 2 (elF20a) at Serine 51.[4] This phosphorylation event leads to a global
attenuation of protein synthesis, reducing the protein load on the ER.[4] However, it selectively
promotes the translation of certain mMRNAs, such as activating transcription factor 4 (ATF4),
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which in turn upregulates genes involved in stress adaptation and, under prolonged stress,
apoptosis, including C/EBP homologous protein (CHOP).[4]

GSK2656157 binds to the ATP-binding pocket of the PERK kinase domain, preventing its
autophosphorylation and subsequent phosphorylation of elF2a.[1] This inhibition blocks the
downstream signaling cascade, including the expression of ATF4 and CHOP.[1][5]

Quantitative Inhibition Data

The inhibitory activity of GSK2656157 has been characterized in both biochemical and cellular

assays.

Parameter Value Assay Conditions Reference
Cell-free biochemical

PERK IC50 0.9nM [1][2]
assay
Inhibition of
thapsigargin-induced

Cellular pPERK IC50 10-30 nM PERK [1][5]
autophosphorylation
in BXPC3 cells
Inhibition of
thapsigargin-induced

Cellular p-elF2a IC50 10-30 nM [1][5]

elF2a phosphorylation

in BXPC3 cells
Cellular ATF4 IC50 in the range of Downregulation of (115]
Inhibition 10-30 nM ATF4 in BXPC3 cells
Cellular CHOP IC50 in the range of Downregulation of (115]
Inhibition 10-30 nM CHOP in BxPC3 cells

Kinase Selectivity
GSK2656157 exhibits high selectivity for PERK over a broad panel of other kinases.
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Fold Selectivity vs.

Kinase IC50 (nM) e Reference
PERK 0.9 1 [6]
HRI (EIF2AK1) 460 >500 [6]
PKR (EIF2AK2) 905 >1000 [6]
GCN2 (EIF2AK4) 3162 >3500 [6]
BRK 905 >1000 [6]
MEKK3 954 >1000 [6]
Aurora B 1259 >1300 [6]
LCK 2344 >2600 [6]
ROCK1 7244 >8000 [6]
JAK2 24547 >27000 [6]

Note: The compound was found to inhibit only 17 out of 300 kinases by more than 80% at a
concentration of 10 uM.[7]

Core Physical Properties

Property Value Reference
Molecular Formula C23H21FNeO [2]
Molecular Weight 416.5 g/mol [2]
Appearance White to off-white powder

Solubility Soluble in DMSO (to 50 mM) [2]

cLogP 2.4 [7]

Pharmacokinetic Properties
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Pharmacokinetic studies have been conducted in several species, demonstrating good oral
bioavailability.

. . Clearan
. Bioavalil
) Dose Cmax Tmax Half-life . ce
Species Route ability .
(mg/kg) (ng/mL) (h) (h) (mL/min
(%)
Ikg)
Low to
Mouse v - - - 1.25
moderate
Mouse PO 50 - - - Good -
Low to
Rat v - - - 1.4
moderate
Rat PO - - - - Good -
Low to
Dog \Y; - - - -
moderate
Dog PO - - - - Good -

Reference for all pharmacokinetic data:[7]

Cytochrome P450 Inhibition

GSK2656157 shows minimal inhibition of major human cytochrome P450 enzymes, suggesting
a low potential for drug-drug interactions.
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CYP Isoform Probe Substrate IC50 (pM) Reference
CYP1A2 Phenacetin >25 [7]
CYP2C9 Diclofenac 24.7 [7]
CYP2C19 Mephenytoin >25 [7]
CYP2D6 Bufuralol >25 [7]
CYP3A4 Midazolam >25 [7]
CYP3A4 Nifedipine 19.7 [7]
CYP2C8 Paclitaxel >25 [7]

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds

against PERK.

Materials:

Recombinant GST-PERK (amino acids 536-1116)
e 6-His-full-length human elF2a

o [y-2P]ATP

» Kinase Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgClz, 150 mM NacCl, 0.01% Tween

20
o GSK2656157 or other test compounds
e 14% SDS-PAGE gels
¢ Phosphoric acid (75 mM)

o P81 phosphocellulose paper or filtration plates
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 Scintillation counter
Procedure:
e Prepare a reaction mixture containing 5 nM recombinant GST-PERK in Kinase Assay Buffer.

e Add varying concentrations of GSK2656157 or test compound to the reaction mixture and
pre-incubate for 10 minutes at room temperature.

« Initiate the kinase reaction by adding a substrate mix containing 10 uM 6-His-elF2q, 2 yM
ATP, and 0.2 pM [y-32P]ATP.

» Allow the reaction to proceed for 15 minutes at room temperature.

» Stop the reaction by adding 75 mM phosphoric acid or by spotting the reaction mixture onto
P81 phosphocellulose paper.

 If using P81 paper, wash extensively with 0.1 M phosphoric acid to remove unincorporated
[y-32P]ATP.

e Quantify the amount of 32P incorporated into elF2a using a scintillation counter.

o Alternatively, the reaction products can be separated by 14% SDS-PAGE, and the
phosphorylated elF2a can be visualized by autoradiography.

» Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Western Blot Analysis of PERK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of PERK and
elF2a, and the expression levels of ATF4 and CHOP in cultured cells.

Materials:
e Cell culture medium and supplements

e ER stress inducer (e.g., Thapsigargin, Tunicamycin)
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Lysis Buffer: RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

BCA Protein Assay Kit

SDS-PAGE gels (e.g., 4-12% gradient gels)
PVDF membranes

Transfer buffer

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20
(TBST)

Primary Antibodies (use at manufacturer's recommended dilutions):

[¢]

Rabbit anti-phospho-PERK (Thr980)

o Rabbit anti-PERK

o Rabbit anti-phospho-elF2a (Ser51)

o Mouse anti-elF2a

o Rabbit anti-ATF4

o Mouse anti-CHOP

o Mouse anti-B-actin (loading control)
Secondary Antibodies (HRP-conjugated):
o Goat anti-rabbit IgG-HRP

o Goat anti-mouse IgG-HRP

Enhanced Chemiluminescence (ECL) substrate
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e Chemiluminescence imaging system

Procedure:

e Cell Treatment:

o Plate cells and allow them to adhere overnight.

o Pre-treat cells with various concentrations of GSK2656157 for 1-2 hours.

o Induce ER stress by adding an appropriate concentration of thapsigargin or tunicamycin
for the desired time (e.g., 2-6 hours).

e Cell Lysis:

Wash cells with ice-cold PBS.

[¢]

[¢]

Lyse cells in ice-cold Lysis Buffer.

[e]

Scrape the cells and collect the lysate.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[¢]

Collect the supernatant (total cell lysate).

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

o SDS-PAGE and Western Blotting:

[¢]

Normalize protein amounts for each sample and prepare them with Laemmli sample
buffer.

[¢]

Denature the samples by heating at 95°C for 5 minutes.

o

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

[e]

Transfer the separated proteins to a PVDF membrane.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b612095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Block the membrane with Blocking Buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

[¢]

o

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

[¢]

e Detection:
o Incubate the membrane with ECL substrate according to the manufacturer's instructions.
o Capture the chemiluminescent signal using an imaging system.

o Quantify band intensities using appropriate software and normalize to the loading control
(B-actin) and total protein levels where applicable.

Signaling Pathways and Experimental Workflows
PERK Signaling Pathway and Inhibition by GSK2656157
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Click to download full resolution via product page

Caption: PERK signaling pathway under ER stress and its inhibition by GSK2656157.

Experimental Workflow for In Vitro Kinase Assay
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Caption: Workflow for the in vitro radiometric PERK kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b612095?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Western Blot Analysis
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Caption: Workflow for Western blot analysis of the PERK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Biochemical and
Physical Properties of GSK2656157]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612095#biochemical-and-physical-properties-of-
gsk2656157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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